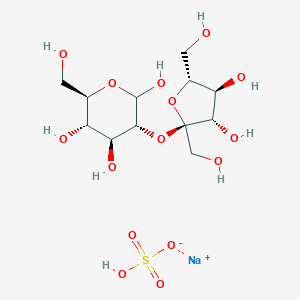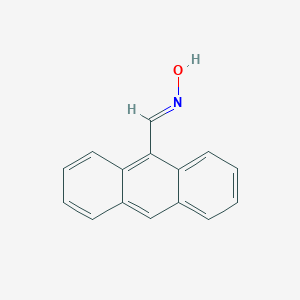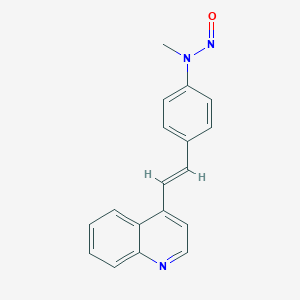![molecular formula C14H8ClN3S B232137 12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine](/img/structure/B232137.png)
12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine is a heterocyclic compound that has been of interest to the scientific community due to its potential applications in various fields. It has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine is not fully understood. However, it has been reported to inhibit the growth of bacteria and fungi by disrupting their cell membrane integrity. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Furthermore, it has been suggested that it exerts its neuroprotective effects by modulating the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects
12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of both gram-positive and gram-negative bacteria. It has also been found to inhibit the growth of fungi such as Candida albicans and Aspergillus niger. Additionally, it has been shown to induce apoptosis in cancer cells and exhibit neuroprotective effects.
Advantages and Limitations for Lab Experiments
12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent antibacterial, antifungal, and anticancer activities. Additionally, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions. However, it also has some limitations. Its mechanism of action is not fully understood, and its potential toxicity and side effects need to be investigated further.
Future Directions
There are several future directions for the study of 12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine. One direction is to investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and depression. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to investigate its mechanism of action and potential toxicity and side effects. Finally, more research is needed to optimize its synthesis method and develop more efficient synthetic routes.
In conclusion, 12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine is a heterocyclic compound that has been of interest to the scientific community due to its potential applications in various fields. It has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to explore its potential applications and optimize its synthesis method.
Synthesis Methods
12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine can be synthesized using different methods. One of the most common methods involves the reaction of 2-aminobenzophenone with thiosemicarbazide in the presence of phosphorus oxychloride. This reaction results in the formation of 1,2,4-triazole ring, which is then cyclized to form the thiazepine ring. The final product is obtained by chlorination of the thiazepine ring using thionyl chloride. Other methods for the synthesis of 12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine have also been reported in the literature.
Scientific Research Applications
12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine has been studied extensively for its potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and anticancer activities. It has also been reported to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and depression. Additionally, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
properties
Molecular Formula |
C14H8ClN3S |
|---|---|
Molecular Weight |
285.8 g/mol |
IUPAC Name |
9-chloro-13-thia-2,4,5-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7(12),8,10,14,16-octaene |
InChI |
InChI=1S/C14H8ClN3S/c15-9-5-6-12-10(7-9)14-17-16-8-18(14)11-3-1-2-4-13(11)19-12/h1-8H |
InChI Key |
WZZHWHYIRLPEQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N3C=NN=C3C4=C(S2)C=CC(=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=NN=C3C4=C(S2)C=CC(=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-4-(1-methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one](/img/structure/B232055.png)

![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylazepane](/img/structure/B232060.png)
![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylpiperidine](/img/structure/B232062.png)

![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N-methylmethanamine](/img/structure/B232074.png)
![Benzenesulfonic acid, 3,3'-azobis[6-[2-(4-nitro-2-sulfophenyl)ethenyl]-](/img/structure/B232075.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide](/img/structure/B232077.png)


![(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethylmethanamine](/img/structure/B232088.png)
![3-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]-1-propanol](/img/structure/B232089.png)

![10-(4-Methyl-1-piperazinyl)-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-3-ol](/img/structure/B232092.png)